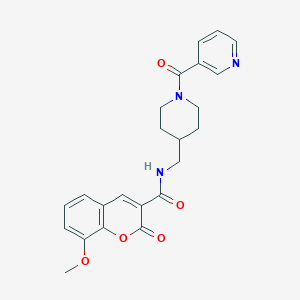

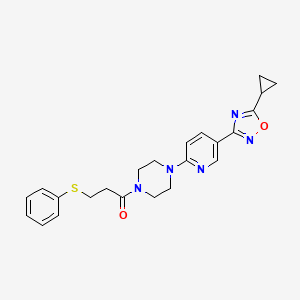

![molecular formula C13H16N2O4S B3238017 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid CAS No. 1397004-93-1](/img/structure/B3238017.png)

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid

Overview

Description

“2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid” is a chemical compound with the empirical formula C10H9NO4S2 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich for early discovery researchers .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringO=S1(N=C(C2=C1C=CC=C2)SC(C)C(O)=O)=O . This indicates the presence of a benzisothiazol group with two oxygen atoms attached to the sulfur atom (1,1-dioxido-1,2-benzisothiazol), an amino group, and a hexanoic acid group in the molecule . Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 271.31 . The compound’s InChI key isWCKZNZVNQVLTCS-UHFFFAOYSA-N .

Scientific Research Applications

Enzyme Inhibition and Anti-inflammatory Applications

Research on derivatives of 2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid has shown significant enzyme inhibition properties, particularly against human mast cell tryptase. For example, certain benzisothiazolyl derivatives have been identified as potent inhibitors of this enzyme, with one such derivative exhibiting an IC50 value of 0.064 μM, indicating a high level of potency. These compounds demonstrate time-dependent inhibition consistent with mechanism-based inhibition, suggesting potential therapeutic applications in conditions involving mast cell tryptase, such as inflammatory diseases (Combrink et al., 1998). Additionally, certain benzisothiazolylalkanoic and phenylalkanoic acids have been tested for anti-inflammatory, analgesic, and antipyretic properties, with some showing comparable efficacy to ibuprofen, highlighting their potential as novel anti-inflammatory agents (Bordi et al., 1992).

Fluorescence and Labeling Studies

Another area of research involves the synthesis of novel fluorophores based on benzisothiazolyl derivatives for applications in fluorescence studies and labeling. These compounds have been utilized to enhance the fluorescence signals and hybridization affinity of oligodeoxyribonucleotides, indicating their utility in biochemical assays and molecular biology research. The ability of these fluorophores to emit green light with high quantum yield in various solvents points to their potential as fluorescent probes for bioanalytical applications (Singh & Singh, 2007).

Synthetic and Chemical Studies

The synthesis of benzisothiazole derivatives and their subsequent chemical reactions have been extensively studied to understand their reactivity and potential applications in organic synthesis. For example, the development of a domino process combining a Heck reaction with an intramolecular aza-Michael reaction has led to efficient methods for synthesizing 1,1-dioxido-1,2-benzisothiazoline-3-acetic acid derivatives. This methodology enables the creation of diverse benzofused γ-sultams, showcasing the versatility of benzisothiazole derivatives in synthetic organic chemistry (Rolfe et al., 2008).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statement is H319, which means it causes serious eye irritation . The precautionary statements are P305 + P351 + P338, which suggest that in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do . The compound is classified under storage class code 11, which refers to combustible solids .

properties

IUPAC Name |

2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O4S/c1-2-3-7-10(13(16)17)14-12-9-6-4-5-8-11(9)20(18,19)15-12/h4-6,8,10H,2-3,7H2,1H3,(H,14,15)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCKOTOBFBNJHSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]hexanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

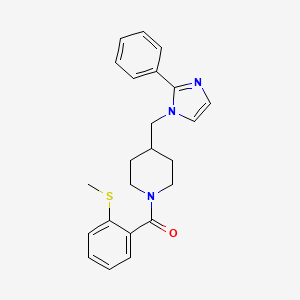

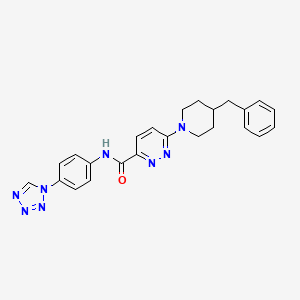

![N-(4-(benzyloxy)benzyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3237975.png)

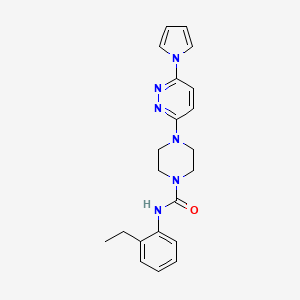

![3-(4-benzhydrylpiperazine-1-carbonyl)-3,4-dihydropyrimido[2,1-b][1,3]thiazin-6(2H)-one](/img/structure/B3237979.png)

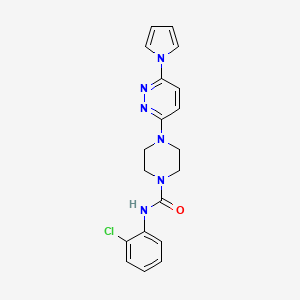

![2-{[(4-Fluorophenyl)methyl]amino}propanoic acid](/img/structure/B3238002.png)

![2-{[4-(Dimethylamino)phenyl]formamido}propanoic acid](/img/structure/B3238008.png)

![2-[(1-Adamantylcarbonyl)amino]-4-methylpentanoic acid](/img/structure/B3238010.png)

![2-[(3-Bromophenyl)formamido]-3-hydroxypropanoic acid](/img/structure/B3238015.png)

![5-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B3238018.png)

![2-Bromo-8-chloro-6-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B3238024.png)